1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via an alkylation reaction using a suitable alkyne precursor.
Final Coupling: The final step involves coupling the piperidine derivative with the 2-(propan-2-yloxy)phenylmethyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide: Unique due to its specific substituents and structure.
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine: Similar structure but different functional groups.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Contains a prop-2-yn-1-yl group but differs in the rest of the structure.
Uniqueness
This compound is unique due to its combination of a piperidine ring, carboxamide group, and prop-2-yn-1-yl substituent, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(2-propan-2-yloxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-11-21-12-9-16(10-13-21)19(22)20-14-17-7-5-6-8-18(17)23-15(2)3/h1,5-8,15-16H,9-14H2,2-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDHOQPWTDCKAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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